4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 3-chlorophenyl isocyanate with 2-(trifluoromethyl)phenylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylphenyl derivatives
Uniqueness
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3S/c19-13-4-3-5-14(12-13)24-8-10-25(11-9-24)17(26)23-16-7-2-1-6-15(16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFUQBVISMSHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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